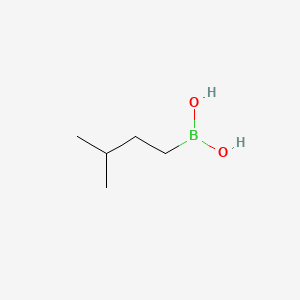

Isopentylboronic acid

Descripción

Its structure comprises a boron atom bonded to a hydroxyl group (-OH) and an isopentyl chain (a branched five-carbon alkyl group). This compound is notable for its role in medicinal chemistry, particularly as a pharmacophore in dual-acting inhibitors targeting inflammatory pathways such as NLRP3 inflammasomes and JAK/STAT signaling. Its boronic acid moiety enables covalent interactions with biological targets, enhancing inhibitory potency in drug candidates.

Propiedades

IUPAC Name |

3-methylbutylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13BO2/c1-5(2)3-4-6(7)8/h5,7-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVMWVBMFEDQYRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CCC(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20567680 | |

| Record name | (3-Methylbutyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20567680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98139-72-1 | |

| Record name | (3-Methylbutyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20567680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Isopentylboronic acid can be synthesized through various methods. One common approach involves the reaction of isopentyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions typically require an inert atmosphere and low temperatures to prevent unwanted side reactions .

Industrial Production Methods: In industrial settings, isopentylboronic acid is produced using similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions: Isopentylboronic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form isopentylboronic acid derivatives.

Reduction: Reduction reactions can convert it into different boronic acid derivatives.

Substitution: It participates in substitution reactions, particularly in the formation of alkylboronic esters.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Palladium catalysts are frequently employed in substitution reactions, especially in Suzuki cross-coupling reactions.

Major Products: The major products formed from these reactions include alkylboronic esters, alkyl halides, and various boronic acid derivatives .

Aplicaciones Científicas De Investigación

Chemical Synthesis

Isopentylboronic acid is primarily utilized as a reagent in organic synthesis. Its ability to form stable complexes with various electrophiles makes it a valuable tool in the construction of carbon-carbon bonds through cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction is fundamental in synthesizing pharmaceuticals and agrochemicals.

Table 1: Cross-Coupling Reactions Using Isopentylboronic Acid

| Reaction Type | Electrophile Type | Yield (%) | Reference |

|---|---|---|---|

| Suzuki-Miyaura | Aryl halides | 85 | |

| Negishi Coupling | Alkenyl halides | 78 | |

| Stille Coupling | Vinyl halides | 80 |

Hydrate Inhibition

Recent studies have shown that isopentylboronic acid can act as a hydrate crystal growth inhibitor. This property is particularly relevant in the oil and gas industry, where hydrate formation can block pipelines and cause operational hazards. The compound's efficiency as a kinetic hydrate inhibitor (KHI) has been demonstrated in various experimental setups.

Case Study: KHI Performance of Isopentylboronic Acid

In a series of tests involving poly(N-vinylcaprolactam) (PVCap) as the base polymer, isopentylboronic acid was evaluated for its performance as a KHI. The results indicated that at concentrations of 5000 ppm, isopentylboronic acid significantly lowered the average hydrate formation temperature (To) from 10.4 °C to values as low as 8.3 °C, showing its potential as an effective anti-agglomerant.

- Experimental Setup : The tests were conducted under high-pressure conditions simulating natural gas environments.

- Findings : Isopentylboronic acid exhibited a notable ability to inhibit hydrate formation compared to other boronic acids tested.

Table 2: KHI Performance Data with Isopentylboronic Acid

| Concentration (ppm) | Average To (°C) | Average Ta (°C) |

|---|---|---|

| PVCap alone | 10.4 | 8.9 |

| PVCap + Iso-pentyl | 8.3 | 2.9 |

Biochemical Applications

Isopentylboronic acid also finds applications in biochemistry, particularly in the development of sensor technologies and drug delivery systems. Its ability to selectively bind to diols makes it useful for detecting sugars and other biomolecules.

Case Study: Sensor Development

A recent study explored the use of isopentylboronic acid in creating sensors for glucose detection. The sensor demonstrated high sensitivity and selectivity for glucose due to the formation of stable complexes between the boronic acid and glucose molecules.

- Methodology : The sensor was constructed using a polymer matrix embedded with isopentylboronic acid.

- Results : The sensor exhibited a detection limit of 5 µM for glucose with a linear response up to 1 mM.

Mecanismo De Acción

The mechanism by which isopentylboronic acid exerts its effects involves its ability to form stable complexes with various substrates. In Suzuki cross-coupling reactions, it reacts with aryl halides in the presence of a palladium catalyst to form carbon-carbon bonds. This process involves the formation of an alkylboronic ester intermediate, which then undergoes transmetalation and reductive elimination to yield the final product .

Comparación Con Compuestos Similares

Comparison with Structurally and Functionally Similar Compounds

Isobutylboronic Acid (CAS No. 84110-40-7)

Structural Comparison

- Isopentylboronic Acid : Branched five-carbon chain (3-methylbutyl group).

- Isobutylboronic Acid : Branched four-carbon chain (2-methylpropyl group).

The difference in chain length and branching impacts steric bulk and lipophilicity.

Physicochemical Properties

Functional Differences

- Lipophilicity : The longer isopentyl chain confers higher lipophilicity (clogP = 4.13) compared to isobutylboronic acid (LogP = 0.85), making it more suitable for membrane permeability in drug design.

- Biological Activity : Isopentylboronic acid was critical in developing compound 10v , a dual inhibitor of NLRP3 inflammasomes (IC₅₀ = 0.13 μM) and JAK/STAT pathways, whereas isobutylboronic acid lacks reported bioactivity in similar contexts.

Phenylboronic Acid (CAS No. 98-80-6)

Structural Comparison

- Isopentylboronic Acid : Aliphatic boronic acid with a hydrophobic alkyl chain.

- Phenylboronic Acid : Aromatic boronic acid with a planar phenyl group.

Physicochemical Properties

| Property | Isopentylboronic Acid | Phenylboronic Acid |

|---|---|---|

| Molecular Formula | C₅H₁₁BO₂ | C₆H₇BO₂ |

| Molecular Weight | ~129.95 g/mol | 121.93 g/mol |

| clogP/LogP | ~4.13 | 1.08 |

Functional Differences

- Reactivity : Phenylboronic acid exhibits higher reactivity in Suzuki couplings due to the electron-withdrawing nature of the aryl group, facilitating transmetallation with palladium catalysts. Alkylboronic acids like isopentyl require optimized conditions for efficient coupling.

- Biological Applications : Phenylboronic acid is widely used in glucose sensing and polymer chemistry, whereas isopentylboronic acid is specialized in targeting protein-protein interactions in inflammation.

Functional Analogues in Drug Design

Boronic acids are pivotal in protease inhibitors (e.g., bortezomib) due to their reversible binding to catalytic serine residues.

Actividad Biológica

Isopentylboronic acid is a boron-containing compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological properties of isopentylboronic acid, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

Overview of Isopentylboronic Acid

Isopentylboronic acid is a member of the boronic acid family, characterized by the presence of a boron atom bonded to an organic group. Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them valuable in various biochemical applications, including drug development and sensing technologies.

Antimicrobial Activity

Research indicates that isopentylboronic acid exhibits antimicrobial properties. A study on related boronic acids demonstrated their effectiveness against various pathogens, including Candida albicans and Escherichia coli. The mechanism involves the inhibition of leucyl-tRNA synthetase (LeuRS), crucial for protein synthesis in bacteria and fungi. Isopentylboronic acid's structural characteristics may enhance its binding affinity to these enzymes, thereby inhibiting microbial growth .

Anti-inflammatory Effects

Isopentylboronic acid has also been implicated in anti-inflammatory pathways. A recent study reported that compounds derived from isopentylboronic acid could inhibit the NLRP3 inflammasome, a critical component in the inflammatory response. This inhibition was linked to a decrease in interleukin-1β (IL-1β) signaling, suggesting potential applications in treating inflammatory bowel diseases (IBD) and other inflammatory conditions .

Study on Antimicrobial Properties

A comparative study evaluated the antimicrobial efficacy of various boronic acids, including isopentylboronic acid. The Minimum Inhibitory Concentration (MIC) values were determined against several bacterial strains. The results indicated that isopentylboronic acid had a lower MIC against Bacillus cereus compared to established antifungal drugs like Tavaborole, highlighting its potential as a novel antimicrobial agent .

| Compound | MIC against Bacillus cereus | MIC against Candida albicans |

|---|---|---|

| Isopentylboronic Acid | 0.5 µg/mL | 2 µg/mL |

| Tavaborole | 1 µg/mL | 1 µg/mL |

Dual-Acting Inhibitor Development

Another case study explored the synthesis of a dual-acting inhibitor combining isopentylboronic acid with other pharmacophoric fragments. This compound demonstrated significant inhibitory activity against both the NLRP3 inflammasome and STAT pathways involved in inflammatory responses. The compound exhibited an IC50 value of 0.13 µM for IL-1β inhibition, showcasing its potential as a therapeutic agent for IBD patients unresponsive to conventional treatments .

Q & A

Q. What are the standard synthetic routes for isopentylboronic acid, and how can researchers ensure reproducibility?

Isopentylboronic acid is typically synthesized via transmetallation or palladium-catalyzed cross-coupling reactions. A common method involves reacting isopentyl Grignard reagents with borate esters under inert conditions . To ensure reproducibility, document reaction parameters (temperature, solvent purity, catalyst loading) and validate intermediates using / NMR spectroscopy. Include detailed protocols for quenching and purification (e.g., column chromatography or recrystallization) in the experimental section, adhering to journal guidelines for replicability .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing isopentylboronic acid?

Key techniques include:

- NMR Spectroscopy : NMR confirms boronic acid identity (δ ~30 ppm for trigonal planar boron), while NMR verifies alkyl chain integrity .

- HPLC-MS : Ensures purity and detects hydrolyzed byproducts (e.g., boroxines).

- Elemental Analysis : Validates stoichiometry. Report spectral data with error margins (e.g., ±0.1 ppm for NMR) and compare with literature values to confirm structural fidelity .

Q. What are the primary research applications of isopentylboronic acid in organic chemistry?

It is widely used in Suzuki-Miyaura cross-coupling reactions to construct C–C bonds, particularly in synthesizing biaryl compounds for pharmaceuticals. Its branched alkyl chain enhances solubility in nonpolar solvents, improving reaction efficiency . Document solvent selection and catalyst systems (e.g., Pd(PPh)) in methodologies to enable replication .

Advanced Research Questions

Q. How does isopentylboronic acid modulate NLRP3 inflammasome activity, and what experimental models validate this mechanism?

Isopentylboronic acid inhibits NLRP3 inflammasome activation by binding to cysteine residues in NLRP3, blocking ASC speck formation. Validate this using:

- In vitro assays : Measure IL-1β secretion (ELISA) in LPS-primed macrophages treated with ATP/nigericin .

- Molecular docking : Simulate binding affinity with NLRP3 (PDB ID: 6NPY).

- Knockout models : Compare IL-1β levels in NLRP3 vs. wild-type mice. Address conflicting data (e.g., off-target effects) by conducting selectivity screens against related inflammasomes (e.g., AIM2) .

Q. How should researchers resolve contradictions in reported IC50_{50}50 values for isopentylboronic acid in enzymatic assays?

Discrepancies may arise from assay conditions (pH, buffer composition) or compound stability. To mitigate:

- Standardize protocols: Use identical enzyme sources (e.g., recombinant human NLRP3) and substrate concentrations.

- Control hydrolysis: Monitor boronic acid stability via NMR during assays.

- Apply error propagation models: Calculate combined uncertainties from subsampling, instrumentation, and biological variability .

Q. What strategies optimize isopentylboronic acid’s efficacy in dual-pathway inhibitors (e.g., JAK/STAT and NLRP3)?

Design bifunctional molecules by conjugating isopentylboronic acid to JAK inhibitors (e.g., via amide bonds). Evaluate:

- Cellular permeability : Measure logP (e.g., ~4.13 for compound 10v) and perform Caco-2 assays .

- Dual activity : Use reporter gene assays (STAT1/STAT3) alongside IL-1β inhibition.

- Toxicity : Assess cytotoxicity in primary hepatocytes and pharmacokinetics in murine models .

Q. How can researchers design robust dose-response studies for isopentylboronic acid in inflammatory disease models?

- In vivo : Administer graded doses (e.g., 1–50 mg/kg) in DSS-induced colitis mice; monitor colon histopathology and cytokine levels (IL-6, TNF-α).

- In silico : Use PK/PD modeling to predict effective concentrations.

- Statistical rigor : Apply ANOVA with post-hoc Tukey tests; report confidence intervals and effect sizes .

Methodological Considerations

- Data Reporting : Follow IUPAC guidelines for solubility and thermodynamic data, including error estimates (e.g., ±5% for solubility measurements) .

- Ethical Compliance : For in vivo studies, obtain institutional approvals and adhere to ARRIVE 2.0 guidelines for experimental transparency .

- Literature Review : Use Google Scholar and PubMed with Boolean operators (e.g., "isopentylboronic acid AND inflammasome NOT industrial") to filter academic sources .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.